Extended Post-Infection Treatment Window vs. Enviroxime in AHC Enterovirus Models
In a direct head-to-head comparison using conjunctival and laryngeal cell cultures infected with EV70 and CA24v, enviradene (EvirD) could be added up to 6 hours post-infection at 10 μg/mL and still inhibit viral cytopathic effect (CPE), whereas enviroxime (EvirX) lost efficacy when added more than 1–2 hours post-infection at the same concentration [1]. This represents an approximately 3- to 6-fold longer post-infection intervention window for enviradene.
| Evidence Dimension | Post-infection addition window for CPE inhibition at 10 μg/mL |
|---|---|
| Target Compound Data | Up to 6 h post-infection (enviradene/EvirD) |
| Comparator Or Baseline | 1–2 h post-infection (enviroxime/EvirX) |
| Quantified Difference | Approximately 3- to 6-fold longer window |
| Conditions | Conjunctival and laryngeal cells; low multiplicity infection with EV70 or CA24v; 10 μg/mL compound concentration; 33°C and 37°C |
Why This Matters
For researchers designing time-course or therapeutic-model experiments, enviradene's wider post-infection window permits more flexible experimental protocols and reduces the risk of false negatives from delayed compound addition.
- [1] Langford MP, Ball WA, Ganley JP. Inhibition of the enteroviruses that cause acute hemorrhagic conjunctivitis (AHC) by benzimidazoles; enviroxime (LY 122772) and enviradone (LY 127123). Antiviral Research. 1995 Aug;27(4):355-365. doi:10.1016/0166-3542(95)00019-I View Source
